![molecular formula C9H14O2 B2876644 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1886967-55-0](/img/structure/B2876644.png)
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) .Aplicaciones Científicas De Investigación
Substituent Effects on Acidity
The study of substituent effects on the acidity of weak acids, including bicyclo[1.1.1]pentane-1-carboxylic acids, reveals the influence of different substituents on acid strength. Research by Wiberg (2002) highlights the linear relationship between the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and their C-X bond dipoles, providing insights into how structural changes affect acidity and electron density. This understanding is crucial for designing molecules with desired acid-base properties for chemical syntheses and pharmaceutical applications (Wiberg, 2002).
Synthesis and Functionalization
Hughes et al. (2019) developed a method for the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the ability to efficiently incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This breakthrough method significantly streamlines the synthesis of important building blocks, demonstrating the scaffold's versatility in drug development (Hughes et al., 2019).
Adcock and colleagues (1999) investigated the bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system, uncovering the wide range of reactivities and electronic effects transmitted through this unique structure. Their findings provide a foundational understanding of the bicyclo[1.1.1]pentane ring's reactivity and electronic properties, useful for designing novel compounds with specific reactivities and properties (Adcock et al., 1999).
Advances in Synthetic Chemistry
Kanazawa and Uchiyama (2018) reviewed recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane (BCP), emphasizing its value as a bioisostere for optimizing drug candidates and expanding the chemical space of drugs. They highlight the challenges and solutions in functionalizing BCP to create unsymmetrically 1,3-difunctionalized derivatives, underscoring the importance of BCP in modern drug discovery (Kanazawa & Uchiyama, 2018).
Thirumoorthi and Adsool (2016) showcased the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful building block for medicinal chemistry. Their work not only contributes to expanding the toolkit for drug synthesis but also illustrates the broader applicability of BCP derivatives in probing biological studies (Thirumoorthi & Adsool, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)bicyclo[11It is known that the compound is involved in radical reactions . Radicals derived from commonly available carboxylic acids and organohalides perform additions onto [1.1.1]propellane to afford BCP radicals .
Biochemical Pathways
The biochemical pathways affected by 3-(Propan-2-yl)bicyclo[11The compound is known to be involved in radical reactions, which suggests it may interact with various biochemical pathways that involve radical intermediates .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Propan-2-yl)bicyclo[11As a relatively new compound, further studies are needed to understand its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-(Propan-2-yl)bicyclo[11The compound’s involvement in radical reactions suggests it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
3-propan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCBNNYMJTCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1886967-55-0 |
Source


|
| Record name | 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

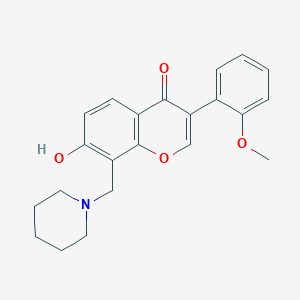
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)

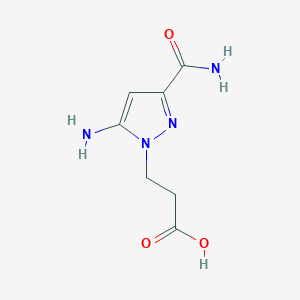
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
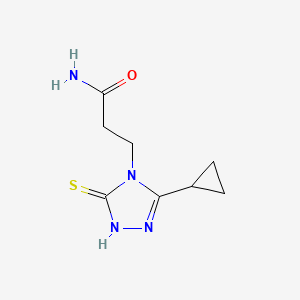
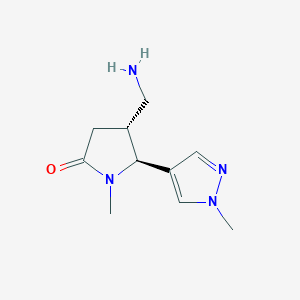
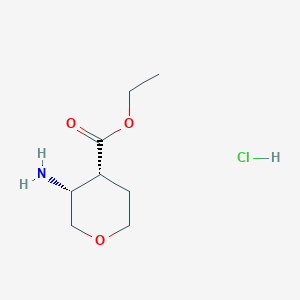
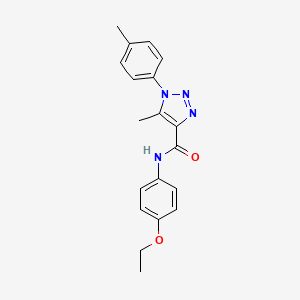

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)
